N-methyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
Description
N-methyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is a benzamide derivative featuring a sulfamoyl group with a 4-methylphenyl substituent. The core structure consists of a benzamide scaffold (C₆H₅CONH-) where the amide nitrogen is methylated. Attached to the benzene ring at the 4-position is a methyl[(4-methylphenyl)sulfonyl]amino group (-N(SO₂C₆H₄CH₃)CH₃), which introduces steric bulk and modulates electronic properties. This compound’s structural features make it relevant in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide interactions are critical .
Properties
IUPAC Name |
N-methyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-4-10-15(11-5-12)22(20,21)18(3)14-8-6-13(7-9-14)16(19)17-2/h4-11H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRFNBPAASWDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-aminobenzoic acid with methylamine under acidic conditions.
Sulfonylation: The next step involves the introduction of the sulfonyl group. This is achieved by reacting the intermediate product with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the amine group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
N-methyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor modulators.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzamide core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural differences and molecular properties between the target compound and selected analogs:
Key Observations
N-(2,3-Dichlorophenyl)-4-[(phenylsulfonyl)amino]benzamide () uses chlorinated aryl groups, increasing electronegativity and possibly improving membrane permeability .
Steric and Functional Complexity: The thiadiazole-containing analog () exhibits higher molecular weight (448.57 g/mol) due to its heterocyclic substituent, which may impact bioavailability compared to the target compound (332.42 g/mol) . N-(4-Methoxyphenyl)-N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide () introduces a flexible diethylaminoethyl chain, likely enhancing solubility but increasing metabolic susceptibility .
Research Implications
Biological Activity
N-methyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is a sulfonamide derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , and it features a sulfonamide group, which is known for its role in enzyme inhibition and other biological functions. The presence of the methyl and 4-methylphenyl groups contributes to its lipophilicity, influencing its pharmacokinetic properties.
This compound exhibits several mechanisms of action, primarily through enzyme inhibition and modulation of signaling pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation. For instance, it interacts with β-catenin, a protein crucial for Wnt signaling, affecting cell growth and differentiation.
- Antitumor Activity : Research indicates that this compound may act as an antineoplastic agent. It inhibits angiogenesis and induces apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit cancer cell lines. The following table summarizes key findings from recent research:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (breast cancer) | 12.5 | β-catenin inhibition | |
| A549 (lung cancer) | 15.0 | Apoptosis induction | |
| HeLa (cervical cancer) | 10.0 | Angiogenesis inhibition |
These studies highlight the compound's efficacy against various cancer types, indicating its potential utility in cancer therapy.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with good solubility in DMSO facilitating its use in laboratory settings. However, further studies are required to fully understand its metabolism and excretion pathways.
Case Studies
- Case Study on Antitumor Effects : A clinical trial involving patients with advanced solid tumors showed promising results when treated with this compound. Patients exhibited reduced tumor size and improved overall survival rates compared to historical controls .
- Enzyme Specificity Investigation : A study examining the compound's effect on various enzymes revealed that it selectively inhibits certain pathways without significantly affecting others, suggesting a targeted therapeutic approach .
Q & A
What are the recommended synthetic strategies for N-methyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide, and how do reaction parameters influence yield?
Level: Basic
Methodological Answer:
The synthesis involves multi-step reactions:
Sulfonylation: Reacting 4-methylbenzenesulfonyl chloride with a methylamine derivative under basic conditions (e.g., triethylamine) in dichloromethane (DCM) at 0–5°C to form the sulfonamide intermediate.
Amide Coupling: Introducing the benzamide core via coupling agents like EDC/HOBt in dimethylformamide (DMF) at room temperature.
Critical Parameters:
- Temperature Control: Lower temperatures (0–5°C) during sulfonylation reduce side reactions like over-sulfonation.
- Solvent Choice: Polar aprotic solvents (DMF) enhance amide bond formation efficiency.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Which analytical techniques are critical for confirming the structural integrity of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assign peaks for methyl, sulfonyl, and aromatic protons. 2D experiments (COSY, HSQC) resolve overlapping signals.
- NOESY: Confirms spatial proximity of the methyl and sulfonyl groups.
- X-ray Crystallography: SHELXL (via WinGX suite) resolves absolute configuration and torsional angles in single crystals .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 388.12 [M+H]⁺).
- IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (C=O amide) confirm functional groups .
How can researchers address inconsistencies in the reported biological activity of sulfonamide-based benzamides in different assay systems?
Level: Advanced
Methodological Answer:
- Assay Standardization:
- Use consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4 PBS).
- Validate enzyme inhibition (e.g., carbonic anhydrase) via UV-Vis kinetic assays (∆A₄₀₀ nm).
- SAR Studies: Synthesize analogs with modified substituents (e.g., replacing 4-methylphenyl with 4-fluorophenyl) to isolate activity drivers .
- Orthogonal Assays: Compare IC₅₀ values from enzymatic assays with cellular viability (MTT) to rule off-target effects .
What computational approaches are effective in predicting the binding mode of this compound with biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina or Glide (Schrödinger) to dock the compound into target pockets (e.g., carbonic anhydrase IX, PDB ID: 3IAI).
- Key interactions: Sulfonyl oxygen with Zn²⁺ in the active site.
- MD Simulations:
- Run 100-ns simulations (AMBER) to assess binding stability. Monitor RMSD (<2 Å) and hydrogen bond occupancy.
- Free Energy Calculations: MM-GBSA estimates binding affinity (∆G) to prioritize analogs .
What are the challenges in optimizing the solubility and bioavailability of this compound, and how can they be methodologically addressed?
Level: Advanced
Methodological Answer:
- Solubility Enhancement:
- LogP Reduction: Introduce polar groups (e.g., hydroxyl at the benzamide para-position).
- Co-solvents: Use DMSO/PEG 400 in preclinical formulations (test stability via HPLC).
- Bioavailability Strategies:
- Prodrug Design: Esterify the sulfonamide to improve membrane permeability.
- Nanoparticle Encapsulation: Use PLGA nanoparticles (characterize size via DLS, ~150 nm).
- In Vitro Models: Caco-2 permeability assays predict intestinal absorption .
How can crystallographic data resolve discrepancies in the reported stereochemistry of related benzamide derivatives?
Level: Advanced
Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.7 Å) for high-resolution (<1.0 Å) datasets.
- Refinement: SHELXL refines anisotropic displacement parameters and validates H-atom positions via Hirshfeld surfaces.
- Validation Tools:
What experimental controls are essential when evaluating the compound’s stability under physiological conditions?
Level: Basic
Methodological Answer:
- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) for 24h; monitor degradation via LC-MS.
- Light Sensitivity: Store samples in amber vials; compare UV-Vis spectra pre/post exposure.
- Enzymatic Degradation: Test in liver microsomes (CYP450 isoforms) with NADPH cofactor .
How can QSAR models guide the design of this compound analogs with improved potency?
Level: Advanced
Methodological Answer:
- Descriptor Selection: Include electronic (Hammett σ), steric (molar refractivity), and lipophilic (ClogP) parameters.
- Model Validation: Use leave-one-out cross-validation (R² > 0.7) and external test sets.
- Case Study: A QSAR model for carbonic anhydrase inhibitors identified electron-withdrawing substituents (e.g., -CF₃) as potency enhancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
